molecular formula C8H16N2O4 B051820 (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide CAS No. 63126-52-3

(S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide

Cat. No. B051820
CAS RN: 63126-52-3
M. Wt: 204.22 g/mol
InChI Key: PCYDYHRBODKVEL-WDSKDSINSA-N
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Description

(S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide, commonly known as DHTMS, is a chiral compound that has been studied extensively for its potential applications in the pharmaceutical and biochemical industries. It is a derivative of the naturally occurring amino acid, L-tryptophan, and is an important component of many synthetic processes. DHTMS has been found to have a variety of physiological and biochemical effects, and has been used in a wide range of laboratory experiments.

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Research on hydroxycinnamic acids (HCAs), which share structural similarities with (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide, suggests that the presence of specific functional groups and their arrangements significantly influence their antioxidant activities. Studies have shown that modifications in the aromatic ring and the carboxylic function, such as esterification and amidation, can enhance antioxidant effectiveness. These structural-activity relationships (SARs) underline the critical role of molecular structure in determining the biological properties of compounds, which could be applicable in designing molecules with optimized antioxidant capabilities (Razzaghi-Asl et al., 2013).

Water Soluble Polymers for Medicine

Investigations into water-soluble polymers for medical applications have revealed the importance of hydrophilic properties, which can be enhanced through specific structural modifications, such as the incorporation of hydroxyl groups. This research area is pertinent to the development of novel drug delivery systems and biomaterials, suggesting a potential research application for compounds like (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide in creating new polymers with tailored properties for medical use (Kálal et al., 1978).

Inhibitory Mechanisms Against Oxidative Stress

Caffeic acid, a compound structurally related to (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide, has been extensively studied for its antioxidant and inhibitory mechanisms against oxidative stress. Such studies highlight the potential of structurally similar compounds to act as natural antioxidants, which could be leveraged in researching the applications of (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide for managing oxidative stress-related diseases (Khan et al., 2016).

properties

IUPAC Name

(2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYDYHRBODKVEL-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(C(=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949399
Record name 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide

CAS RN

26549-65-5
Record name 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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